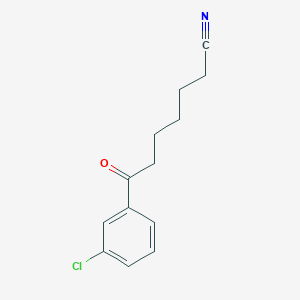

7-(3-Chlorophenyl)-7-oxoheptanenitrile

Description

Contextualization within Oxo-Nitrile and Halogenated Phenyl Compound Research

7-(3-Chlorophenyl)-7-oxoheptanenitrile is a member of two significant classes of organic molecules: oxo-nitriles and halogenated phenyl compounds. Oxo-nitriles, which contain both a ketone and a nitrile group, are recognized for their utility as precursors in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, while the ketone functionality provides a reactive site for carbon-carbon bond formation and other modifications.

Halogenated phenyl compounds, particularly those containing chlorine, are of profound importance in medicinal chemistry. The inclusion of a halogen atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, with its moderate electronegativity and size, can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of a 3-chlorophenyl group in the molecule is therefore of strategic interest for the development of new bioactive agents.

Significance and Research Rationale for this compound

The primary significance of this compound in the scientific community appears to be its role as a versatile intermediate or building block. Chemical suppliers that specialize in providing compounds for medicinal chemistry research and the development of combinatorial libraries list this molecule, indicating its use in the synthesis of more complex and potentially patentable structures.

The rationale for its investigation stems from the combination of its functional groups. The long aliphatic chain (heptane) provides a flexible spacer, which can be crucial for positioning the reactive termini (the chlorophenyl ketone and the nitrile) to interact with specific targets or to facilitate cyclization reactions. Researchers are likely interested in this compound for the synthesis of novel long-chain molecules, heterocyclic systems, or as a fragment in the design of new pharmacologically active compounds.

Current State of Knowledge and Unexplored Research Avenues for this compound

This scarcity of specific information highlights several unexplored research avenues:

Detailed Synthesis and Optimization: While general synthetic routes for similar ketones can be inferred (e.g., Friedel-Crafts acylation or Grignard reactions), a systematic study to optimize the synthesis of this compound has not been published.

Comprehensive Spectroscopic and Physicochemical Characterization: A full analysis of its NMR, IR, and mass spectra, along with experimental determination of properties like melting point, boiling point, and solubility, would be valuable for future research.

Exploration of Reactivity: A thorough investigation of the compound's reactivity at its three key functional sites—the aromatic ring, the ketone, and the nitrile—could uncover novel synthetic transformations.

Biological Screening: Given the prevalence of the chlorophenyl motif in pharmaceuticals, a broad biological screening of this compound could reveal potential bioactivities, for instance, as an antimicrobial, anticancer, or enzyme-inhibiting agent.

Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule makes it an ideal candidate for the synthesis of novel heterocyclic compounds, such as pyridines, pyrimidines, or other ring systems with potential applications in materials science or pharmacology.

Objectives and Scope of Academic Inquiry into this compound

The principal objective of academic inquiry into this compound would be to fully characterize its chemical and physical properties and to explore its potential as a synthetic intermediate. The scope of such research would logically encompass:

The development of an efficient and scalable synthetic protocol.

A complete spectroscopic and physicochemical characterization.

A systematic study of its chemical reactivity and its utility in the synthesis of new molecular scaffolds.

An initial assessment of its biological activity to guide further research in medicinal chemistry.

The following data tables provide a summary of the currently available information for this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 898767-72-1 |

| Molecular Formula | C₁₃H₁₄ClNO |

| Synonyms | Benzeneheptanenitrile, 3-chloro-ζ-oxo- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 235.71 g/mol | nih.govresearchgate.net |

| Purity | Typically offered at ≥95% | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-(3-chlorophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSKZURYCILMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642237 | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-72-1 | |

| Record name | 3-Chloro-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3-Chlorophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 3 Chlorophenyl 7 Oxoheptanenitrile

Retrosynthetic Analysis and Key Disconnections for 7-(3-Chlorophenyl)-7-oxoheptanenitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical for forming the carbon skeleton.

Disconnection 1 (C-CO Bond): The most apparent disconnection is the bond between the carbonyl carbon and the 3-chlorophenyl ring. This is a standard disconnection for ketones and leads to two key synthons: a 3-chlorophenyl acyl cation synthon (or its equivalent) and a 6-cyanohexyl anion synthon (or its equivalent).

Disconnection 2 (C-C Bond Alpha to Nitrile): An alternative disconnection can be made at a C-C bond within the aliphatic chain, for instance, alpha to the nitrile group. This would involve building the nitrile functionality onto a pre-formed aryl ketone precursor.

This analysis suggests that primary synthetic strategies will likely involve forming the aryl-carbonyl bond as a key step. The corresponding reagents for the synthons from Disconnection 1 would be a derivative of 3-chlorobenzene (e.g., an organometallic reagent) and a derivative of heptanenitrile (B1581596) functionalized for acylation.

| Disconnection Point | Synthon 1 | Synthon 2 | Potential Real Reagents |

| Aryl-Carbonyl Bond | 3-Chlorophenyl Cation/Anion | 6-Cyano-1-oxoheptyl Anion/Cation | 3-Chlorophenylmagnesium bromide, 3-Chlorobenzoyl chloride, 3-Chlorophenylboronic acid |

| Aliphatic C-C Bond | Aryl ketone fragment | Cyanide source | Precursor ketone, Sodium or Potassium Cyanide |

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for constructing the target molecule, primarily revolving around well-established reaction types like Friedel-Crafts acylation and Grignard reactions.

Multi-step syntheses allow for the sequential construction of the target molecule. Two plausible classical routes are outlined below.

Route A: Friedel-Crafts Acylation Approach

A traditional method for forming aryl ketones is the Friedel-Crafts acylation. This route would involve reacting an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Preparation of the Acyl Chloride: Adiponitrile can be partially hydrolyzed to 6-cyanohexanoic acid, which is then converted to the corresponding acyl chloride, 6-cyanohexanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

Acylation: The key step is the Friedel-Crafts acylation of chlorobenzene (B131634) with 6-cyanohexanoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

However, a significant challenge arises with this method. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group in electrophilic aromatic substitution. youtube.comvedantu.com Therefore, this reaction would predominantly yield 7-(4-chlorophenyl)-7-oxoheptanenitrile and 7-(2-chlorophenyl)-7-oxoheptanenitrile, with the para isomer being the major product due to reduced steric hindrance. youtube.comdoubtnut.com The desired meta-substituted product, this compound, would not be formed in significant amounts, making this direct approach unsuitable.

Route B: Grignard Reagent Approach

An alternative classical route involves the use of an organometallic reagent, such as a Grignard reagent, which offers more precise regiochemical control.

Preparation of the Grignard Reagent: 3-Chlorobromobenzene can be reacted with magnesium metal in an anhydrous ether solvent (like THF) to form 3-chlorophenylmagnesium bromide. cymitquimica.comsigmaaldrich.com This reagent provides a nucleophilic 3-chlorophenyl anion equivalent.

Reaction with an Acyl Donor: The Grignard reagent can then be reacted with an appropriate electrophilic partner derived from the 6-cyanohexyl chain. A highly effective substrate for this purpose is a Weinreb amide, N-methoxy-N-methyl-6-cyanohexanamide. The reaction of the Grignard reagent with the Weinreb amide forms a stable chelated intermediate that collapses to the ketone upon acidic workup, preventing the common side reaction of over-addition to form a tertiary alcohol.

This Grignard-based approach provides a reliable and regiochemically controlled classical pathway to the target molecule.

The synthesis of this molecule can be approached from both a linear and a convergent perspective.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Reactants are added sequentially to build the molecule. | Simpler planning for less complex structures. | Longer reaction sequences, lower overall yield. |

| Convergent | Independent synthesis of fragments, followed by coupling. | Higher overall efficiency and yield, greater flexibility. nih.gov | Requires more complex initial planning. |

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers powerful catalytic methods that can provide milder reaction conditions, higher functional group tolerance, and improved efficiency compared to classical routes.

Palladium- and nickel-catalyzed cross-coupling reactions are cornerstones of modern C-C bond formation.

Suzuki-Miyaura Coupling:

A Suzuki coupling could be employed to form the crucial aryl-carbonyl bond. This strategy would involve:

Preparation of Precursors: The required precursors would be 3-chlorophenylboronic acid and an acid chloride or ester derived from 6-cyanohexanoic acid.

Coupling Reaction: The palladium-catalyzed coupling of 3-chlorophenylboronic acid with 6-cyanohexanoyl chloride would yield the target ketone. researchgate.netnih.gov This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it compatible with the nitrile group present in the aliphatic chain. tcichemicals.com

Negishi Coupling:

Alternatively, a Negishi coupling could be utilized. This would involve:

Preparation of an Organozinc Reagent: An organozinc reagent, (5-cyanopentyl)zinc(II) bromide, can be prepared from 6-bromohexanenitrile. sigmaaldrich.com

Coupling Reaction: The nickel- or palladium-catalyzed coupling of this organozinc reagent with 3-chlorobenzoyl chloride would furnish this compound. Nickel catalysis, in particular, is often cost-effective and highly efficient for such transformations.

Direct α-Arylation of Nitriles:

A more advanced and atom-economical approach is the direct palladium-catalyzed α-arylation of a nitrile. organic-chemistry.orgorganic-chemistry.org This reaction could potentially form the C-C bond adjacent to the nitrile. However, applying this to the synthesis of the target molecule would involve a different retrosynthetic disconnection and would likely require a more complex precursor containing the 3-chlorophenyl ketone moiety.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, particularly for asymmetric reactions. While the final target molecule, this compound, is achiral, organocatalytic methods could be hypothetically employed in the synthesis of chiral precursors or analogs.

For example, if a chiral center were desired on the heptanenitrile chain, an organocatalytic Mannich or Michael reaction could be used to construct the carbon backbone. The enantioselective γ-functionalization of β-ketocarbonyl derivatives using amine catalysts has been demonstrated, showcasing the ability of organocatalysis to control reactivity at specific positions in a carbon chain. acs.org While not directly required for the synthesis of the specified achiral target, this highlights the capabilities of modern catalytic methods to create structural complexity that could be applied to the synthesis of related, more complex molecules.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency humanjournals.com.

A plausible synthetic route to this compound involves a two-step process: a Friedel-Crafts acylation to form the ketone, followed by a nucleophilic substitution to introduce the nitrile group.

Step 1: Friedel-Crafts Acylation

The first step could be the Friedel-Crafts acylation of chlorobenzene with 7-chloro-7-oxoheptanoyl chloride. Traditionally, this reaction is carried out using a Lewis acid catalyst like aluminum chloride (AlCl₃) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) masterorganicchemistry.comnih.gov. However, from a green chemistry perspective, both the catalyst and the solvent are problematic.

Solvent-Free Approaches:

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating solvent waste ijcps.org. The Friedel-Crafts acylation can be conducted under solvent-free conditions using a solid acid catalyst. Zeolites, such as H-ZSM-5 or Faujasite (Y-zeolite), have been shown to be effective and reusable catalysts for acylation reactions, often providing high yields and selectivity researchgate.net. The reaction would involve heating a mixture of chlorobenzene, 7-chloro-7-oxoheptanoyl chloride, and the solid catalyst.

Environmentally Benign Solvents:

If a solvent is necessary for heat and mass transfer, several greener alternatives to chlorinated hydrocarbons can be considered.

Ionic Liquids: Room temperature ionic liquids (RTILs), such as those based on imidazolium or pyridinium cations, can act as both catalyst and solvent in Friedel-Crafts acylations. They are non-volatile and can often be recycled, reducing waste organic-chemistry.org.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative researchgate.net. Performing the acylation in scCO₂ with a solid acid catalyst would offer a green reaction system, with the added benefit of easy product separation by depressurization researchgate.net.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A common example is a mixture of choline (B1196258) chloride and urea researchgate.net. DES are biodegradable, have low toxicity, and can be effective media for various organic reactions researchgate.net.

| Solvent/Condition | Catalyst | Advantages | Potential Drawbacks |

| Dichloromethane | AlCl₃ (stoichiometric) | High reactivity | Toxic, volatile, generates significant waste |

| Solvent-Free | Zeolite Y | No solvent waste, reusable catalyst | May require higher temperatures |

| Ionic Liquid (e.g., [bmim]Cl·AlCl₃) | Self-catalyzing | Reusable, low volatility | Viscosity, potential toxicity of some ionic liquids |

| Supercritical CO₂ | Solid Acid (e.g., Amberlyst-15) | Non-toxic, easy separation | Requires high-pressure equipment |

| Deep Eutectic Solvent (Choline Chloride:Urea) | Lewis or Brønsted acid | Biodegradable, low cost | Can be viscous, potential for side reactions |

Step 2: Cyanation

The second step involves the conversion of the terminal chloroalkane to a nitrile. A common method is the reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) chemguide.co.uk.

Solvent-Free and Greener Solvent Approaches:

Phase-Transfer Catalysis (PTC): This technique can facilitate the reaction between the water-soluble cyanide salt and the organic-soluble chloroalkane intermediate without the need for a homogeneous solvent system. A quaternary ammonium salt can be used as the phase-transfer catalyst in a biphasic water-organic system or even under solvent-free conditions taylorandfrancis.com. This minimizes the use of volatile organic solvents.

Greener Solvents: If a solvent is required, greener alternatives to DMSO and DMF include cyrene (dihydrolevoglucosenone), which is a bio-based dipolar aprotic solvent, or propylene carbonate.

| Solvent/Condition | Cyanide Source | Catalyst/Additive | Advantages | Potential Drawbacks |

| DMSO/DMF | NaCN/KCN | - | High reactivity and solubility | High boiling point, toxicity concerns |

| Water/Organic (biphasic) | NaCN/KCN | Phase-Transfer Catalyst | Reduced organic solvent use | Reaction rates can be slower |

| Solvent-Free | NaCN/KCN | Phase-Transfer Catalyst | No solvent waste | Potential for localized overheating |

| Cyrene | NaCN/KCN | - | Bio-based, lower toxicity than DMF | Higher cost, potential for side reactions |

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the proposed two-step synthesis:

Step 1: Friedel-Crafts Acylation C₆H₅Cl + ClCO(CH₂)₅Cl → ClC₆H₄CO(CH₂)₅Cl + HCl

Desired Product: 7-chloro-1-(3-chlorophenyl)heptan-1-one

By-product: Hydrochloric acid (HCl)

The atom economy of this step is inherently less than 100% due to the formation of HCl as a by-product.

Step 2: Cyanation ClC₆H₄CO(CH₂)₅Cl + NaCN → ClC₆H₄CO(CH₂)₅CN + NaCl

Desired Product: this compound

By-product: Sodium chloride (NaCl)

Reaction Efficiency:

Reaction efficiency is a broader concept that includes not only the atom economy but also the reaction yield, selectivity, and the environmental impact of the reagents and conditions used.

| Metric | Step 1: Friedel-Crafts Acylation | Step 2: Cyanation | Overall Process Considerations |

| Yield | Can be high (>90%) with optimized conditions. | Typically high (>90%) for primary alkyl halides. | The overall yield is the product of the yields of each step. |

| Selectivity | Friedel-Crafts acylation of chlorobenzene can give a mixture of ortho, meta, and para isomers. The meta isomer is generally a minor product. Separation of isomers would be required, reducing the effective yield. | High selectivity is expected for the substitution at the primary alkyl chloride over the aromatic chloride. | The need for purification to remove isomers and by-products impacts overall efficiency. |

| Catalyst Turnover | With solid acid catalysts, high turnover numbers can be achieved, and the catalyst can be recycled, improving efficiency. | Phase-transfer catalysts are used in catalytic amounts and can sometimes be recycled. | Minimizing catalyst loading and enabling recycling are key to improving efficiency. |

| Energy Consumption | Solvent-free reactions may require higher temperatures, but energy can be saved by not having to heat and distill large volumes of solvent. | Reactions can often be run at moderate temperatures. | The overall energy consumption needs to be considered, including heating, cooling, and separation processes. |

| Waste Generation | Traditional methods generate significant acidic and organic waste. Green methods with recyclable catalysts and solvents drastically reduce waste. | The primary waste product is a salt (e.g., NaCl), which is relatively benign but needs to be managed. | The choice of reagents and solvents has the largest impact on the amount and hazardous nature of the waste produced. |

Purity Assessment Methodologies for Synthesized this compound Samples

After synthesis, a thorough purity assessment is essential to confirm the identity and quantify the purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed moravek.comonlineorganicchemistrytutor.com.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) would be suitable. Detection using a UV detector at a wavelength where the aromatic ketone absorbs (e.g., around 254 nm) would allow for the quantification of the main peak and any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used. A capillary column with a polar stationary phase would be appropriate. GC coupled with a Flame Ionization Detector (FID) provides quantitative information on purity, while GC coupled with a Mass Spectrometer (GC-MS) can help identify impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the presence of the chlorophenyl group, the aliphatic chain, and the methylene (B1212753) group adjacent to the nitrile. The relative integration of the signals can give an indication of purity.

¹³C NMR: Shows the number of unique carbon atoms, confirming the presence of the carbonyl, nitrile, and various aromatic and aliphatic carbons.

Quantitative NMR (qNMR): By adding a certified internal standard, qNMR can be used for an absolute purity determination nih.gov.

Infrared (IR) Spectroscopy: This technique is used to identify the key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ketone (around 1685 cm⁻¹), the C≡N stretch of the nitrile (around 2245 cm⁻¹), and C-Cl stretching vibrations.

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can also provide structural information.

Other Methods:

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values for the pure compound.

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. Impurities typically broaden the melting point range and depress the melting point.

| Analytical Technique | Information Provided | Application to this compound |

| HPLC-UV | Quantitative purity, detection of non-volatile impurities. | Separation from starting materials, by-products, and isomers. |

| GC-FID/MS | Quantitative purity, detection of volatile impurities, identification of impurities. | Analysis of residual solvents and volatile by-products. |

| ¹H and ¹³C NMR | Structural confirmation, identification of impurities with proton/carbon signals. | Confirmation of the aromatic substitution pattern and the integrity of the alkyl chain. |

| qNMR | Absolute purity determination. | Accurate quantification of the main compound against a known standard. |

| IR Spectroscopy | Presence of functional groups. | Confirmation of the ketone and nitrile functional groups. |

| Mass Spectrometry | Molecular weight and elemental composition. | Confirmation of the molecular formula C₁₃H₁₄ClNO. |

| Elemental Analysis | Elemental composition (C, H, N, Cl). | Verification of the empirical formula. |

| Melting Point | Indication of purity for crystalline solids. | Assessment of the overall purity and crystalline nature of the final product. |

Chemical Reactivity, Derivatization, and Transformation of 7 3 Chlorophenyl 7 Oxoheptanenitrile

Reactivity of the Nitrile Functional Group in 7-(3-Chlorophenyl)-7-oxoheptanenitrile

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. fiveable.melibretexts.org This inherent polarity makes the nitrile group in this compound susceptible to a variety of chemical reactions. libretexts.orgunizin.org

Nucleophilic Additions and Hydrolysis Reactions of the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. libretexts.org The addition of a nucleophile to the C≡N triple bond leads to the formation of an imine anion intermediate, which can then undergo further reactions. libretexts.orglibretexts.org

Hydrolysis: One of the most common reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base. chemistrysteps.comsavemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.orgyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the amide. youtube.com The initial step involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile to form an imine anion. libretexts.orglibretexts.org Protonation of this intermediate by water yields an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orgchemistrysteps.com

| Reaction Condition | Intermediate | Final Product |

| Acidic (H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (1. OH⁻, H₂O, heat; 2. H₃O⁺) | Amide | Carboxylic Acid |

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group. chemistrysteps.com This reaction provides a valuable route for the synthesis of ketones. The carbon-nucleophile of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion. libretexts.orgchemistrysteps.com Subsequent hydrolysis of this intermediate furnishes a ketone. libretexts.orglibretexts.org

Reduction and Cyclization Pathways Involving the Nitrile

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. chemistrysteps.com

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can effectively reduce the nitrile to a primary amine. unizin.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Initially, an imine anion is formed, which then undergoes a second hydride addition to yield a dianion. libretexts.orglibretexts.org Aqueous workup protonates the dianion to give the primary amine. libretexts.orglibretexts.org

Catalytic Hydrogenation: While not as common for nitriles as for other functional groups, catalytic hydrogenation can also be employed for their reduction to primary amines. researchgate.net

Other Reducing Agents: Systems like sodium borohydride (B1222165) in combination with transition metal salts (e.g., CoCl₂, CuCl₂) have also been shown to reduce nitriles to primary amines. asianpubs.org

| Reagent | Product |

| 1. LiAlH₄; 2. H₂O | Primary Amine |

| H₂ / Metal Catalyst | Primary Amine |

| KBH₄ / CuCl₂ | Primary Amine |

Cyclization: The nitrile group can participate in cyclization reactions, particularly when other reactive functional groups are present in the molecule. Intramolecular reactions can be initiated by the formation of a nitrile anion, which can then act as a nucleophile. For instance, in related systems, nitrile anions have been shown to react with epoxides to form cyclopropane (B1198618) derivatives. researchgate.net While specific examples for this compound are not detailed in the provided context, the general reactivity pattern suggests the possibility of such intramolecular transformations under suitable basic conditions.

Reactivity of the Ketone Functional Group in this compound

The ketone group (-C=O) in this compound is another key site of reactivity. The carbonyl carbon is electrophilic, and the adjacent α-carbons are acidic.

Alpha-Carbon Reactivity and Enolization Studies

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions. The formation of the enolate is a key step in many reactions of ketones.

Nucleophilic Additions to the Carbonyl and Subsequent Transformations

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This addition can lead to a variety of products depending on the nucleophile and the reaction conditions.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the ketone into an alkene.

Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively.

Reactivity and Substitution Patterns on the 3-Chlorophenyl Moiety of this compound

Electrophilic Aromatic Substitution Potentials

The phenyl ring of this compound is a substrate for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgdalalinstitute.com The directing effects of the existing substituents—the chloro group and the 7-oxoheptanenitrile (B8787994) chain—are crucial in determining the position of incoming electrophiles. The chlorine atom is an ortho-, para-directing deactivator, while the acyl group is a meta-directing deactivator.

The combined influence of these two groups suggests that electrophilic attack will be directed to the positions ortho and para to the chlorine atom, and meta to the acyl group. However, the deactivating nature of both substituents means that forcing conditions may be required to achieve substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 7-(3-Chloro-x-nitrophenyl)-7-oxoheptanenitrile |

| Br₂/FeBr₃ (Bromination) | 7-(x-Bromo-3-chlorophenyl)-7-oxoheptanenitrile |

| SO₃/H₂SO₄ (Sulfonation) | x-Chloro-y-(7-oxoheptanenitrile)benzenesulfonic acid |

Note: The exact position of substitution (x, y) would require experimental verification due to the competing directing effects.

Metal-Mediated Cross-Coupling Reactivity at the Halogen Site

The presence of a chlorine atom on the aromatic ring opens up possibilities for metal-mediated cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to modify the phenyl ring. The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.

Table 2: Potential Cross-Coupling Reactions for Modification of this compound

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Arylboronic acid | 7-(Aryl-substituted phenyl)-7-oxoheptanenitrile |

| Heck Coupling | Alkene | 7-(Alkenyl-substituted phenyl)-7-oxoheptanenitrile |

| Buchwald-Hartwig Amination | Amine | 7-(Amino-substituted phenyl)-7-oxoheptanenitrile |

Multi-Functional Group Interplay and Chemo-Selectivity in Reactions of this compound

A key challenge and opportunity in the chemistry of this compound is achieving chemoselectivity—the selective reaction of one functional group in the presence of others. For instance, the reduction of the ketone without affecting the nitrile, or vice versa, would require careful selection of reagents.

Selective Ketone Reduction: Reagents like sodium borohydride (NaBH₄) could potentially reduce the ketone to a secondary alcohol while leaving the nitrile and chloro groups intact under controlled conditions.

Selective Nitrile Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitrile. pressbooks.pubopenstax.org The use of diisobutylaluminium hydride (DIBAL-H) might allow for the selective reduction of the nitrile to an aldehyde. pressbooks.pub

Grignard Reactions: The addition of a Grignard reagent would likely target the more electrophilic carbonyl carbon of the ketone over the nitrile carbon, leading to a tertiary alcohol. openstax.orgchemistrysteps.com

Synthesis of Structurally Modified Derivatives of this compound

The structural framework of this compound allows for a variety of modifications at different points of the molecule.

Modifications at the Heptane (B126788) Chain

The aliphatic heptane chain can be a site for functionalization, although it is generally less reactive than the other parts of the molecule. Radical halogenation could introduce a new reactive handle on the chain, which could then be used for subsequent substitution or elimination reactions.

Modifications of the Phenyl Ring

As discussed in section 3.3.2, metal-mediated cross-coupling reactions provide a versatile platform for introducing a wide range of substituents onto the phenyl ring. Furthermore, nucleophilic aromatic substitution (SNAr) could be possible if the ring were further activated with strongly electron-withdrawing groups. researchgate.net

Modifications of the Nitrile and Ketone Functionalities

The nitrile and ketone groups are prime targets for transformation, offering pathways to a diverse array of other functional groups.

Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. pressbooks.publibretexts.org It can also be converted to a primary amine via reduction with a strong reducing agent like LiAlH₄. openstax.orgchemistrysteps.com

Ketone Group Transformations: The ketone can be reduced to a secondary alcohol, or reacted with Grignard or organolithium reagents to form tertiary alcohols. openstax.orgchemistrysteps.com It can also undergo Wittig-type reactions to form alkenes.

Table 3: Summary of Potential Functional Group Transformations

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Nitrile | H₃O⁺, heat | Carboxylic Acid |

| Nitrile | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Grignard Reagent, then H₃O⁺ | Ketone (after hydrolysis of imine) youtube.com |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Reagent, then H₃O⁺ | Tertiary Alcohol |

| Ketone | Wittig Reagent (Ph₃P=CHR) | Alkene |

| Aryl Chloride | Pd catalyst, Arylboronic acid | Biaryl |

An extensive search for scholarly articles and research data concerning computational and theoretical investigations of this compound has been conducted. Unfortunately, no specific studies, detailed research findings, or publications matching the required outline for quantum mechanical calculations or conformational analysis of this particular compound could be located.

The requested article structure, focusing on electronic structure, frontier molecular orbital analysis, electrostatic potential surfaces, spectroscopic property prediction, conformational isomers, and molecular dynamics simulations, requires in-depth scientific research that does not appear to be available in the public domain for "this compound".

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information as per the instructions. Any attempt to create content for the specified sections would be speculative and would not adhere to the requirement for factual, research-based information.

Computational and Theoretical Investigations of 7 3 Chlorophenyl 7 Oxoheptanenitrile

Reaction Mechanism Elucidation via Computational Methods for 7-(3-Chlorophenyl)-7-oxoheptanenitrile

Understanding the synthetic pathways to this compound is fundamental for optimizing its production. Computational methods, particularly those rooted in quantum mechanics, can map out the energetic landscape of a chemical reaction, revealing the most likely mechanisms.

A primary route for synthesizing aryl ketones is the Friedel-Crafts acylation. In the case of this compound, this would likely involve the reaction of 1-chloro-3-benzene with a suitable acylating agent derived from heptanenitrile (B1581596). The critical step in this electrophilic aromatic substitution is the formation of a high-energy intermediate, known as a transition state (TS).

Computational tools like Density Functional Theory (DFT) can be used to model this process. nih.gov The geometry of the transition state, where the acyl group is partially bonded to the chlorophenyl ring, can be precisely calculated. This characterization would involve determining the bond lengths and angles of the atoms at this peak energy point along the reaction coordinate. For instance, during the reaction, the hybridization of the carbon atom in the nitrile group changes from sp to sp2. nih.gov The simulation would also confirm that the substitution occurs at the meta-position relative to the chlorine atom, as directed by the electronic effects of the chloro-substituent. The transition state would feature a concerted, synchronous mechanism where the nucleophilic attack and protonation occur simultaneously. nih.gov

Once the transition state is characterized, its energy relative to the reactants and products can be calculated. This energy difference, known as the activation energy or energy barrier, is a crucial determinant of the reaction rate. A high energy barrier would suggest that the reaction is slow and may require significant energy input (e.g., heat) or a catalyst to proceed efficiently.

Computational software can perform an Intrinsic Reaction Coordinate (IRC) calculation to trace the entire reaction pathway from reactants to products, passing through the transition state. This confirms that the identified TS is the correct one for the reaction of interest. The resulting energy profile provides a visual representation of the reaction's progress, highlighting the energies of all species involved. Such calculations can help researchers predict the feasibility of a proposed synthetic route and explore alternative pathways with lower energy barriers.

Molecular Docking and Ligand-Protein Interaction Simulations for this compound

The structural features of this compound suggest it may interact with biological targets, a hypothesis that can be explored using molecular docking simulations.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. samipubco.com For this compound, the polar nitrile group is a strong hydrogen bond acceptor, and its incorporation can enhance binding affinity to a target. researchgate.net The chlorophenyl group can participate in hydrophobic, pi-pi stacking, and halogen bonding interactions, while the ketone moiety also acts as a hydrogen bond acceptor.

Simulations could be run to dock this compound into the active sites of various enzymes or receptors. For example, kinases, which are often targets in cancer therapy, could be a theoretical target. The docking algorithm would generate multiple possible binding poses and calculate a binding affinity or docking score for each, typically in kcal/mol. uns.ac.id A lower binding energy generally indicates a more stable and potentially stronger interaction. samipubco.com These simulations can identify key amino acid residues within the protein that are predicted to interact with the ligand. researchgate.net

Interactive Table: Hypothetical Docking of this compound with Theoretical Protein Targets

| Theoretical Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Types |

| Tyrosine Kinase (EGFR) | -9.2 | Met793, Lys745, Cys797 | Hydrogen Bond (with ketone), Hydrophobic, Halogen Bond |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond (with nitrile), Pi-Alkyl, Hydrophobic |

| Monoamine Oxidase B (MAO-B) | -7.8 | Tyr435, Ile199, Phe343 | Pi-Pi Stacking, Hydrophobic |

| Human Dihydroorotate Dehydrogenase | -8.9 | Arg136, Tyr356 | Hydrogen Bond (with ketone and nitrile) |

The results from molecular docking can be used to create a pharmacophore model. This is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model might include:

One or two hydrogen bond acceptors (representing the ketone and nitrile).

A hydrophobic/aromatic feature (the chlorophenyl ring).

A halogen bond donor feature.

This 3D model serves as a template for virtual screening of large chemical databases to find other, structurally diverse molecules that could also bind to the target, thus accelerating the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for this compound and its Analogs (Focus on Theoretical Descriptors)

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models rely on numerical values called molecular descriptors, which are calculated from the molecular structure.

For a series of analogs of this compound, various theoretical descriptors would be calculated. These can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in electronic interactions. mdpi.com

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a key measure of hydrophobicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets in proteins. mdpi.com Compounds containing a nitrile group often have a lower clogP value, indicating enhanced solubility. nih.gov

Topological Descriptors: These indices describe the connectivity and branching of the molecule's atoms.

Steric Descriptors: These relate to the size and shape of the molecule.

By correlating these descriptors with experimentally determined activity for a set of compounds, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, yet-to-be-synthesized analogs, guiding medicinal chemistry efforts toward more potent and effective compounds. The nitrile functional group is often metabolically stable, which is a favorable property for drug candidates. researchgate.netnih.gov

Interactive Table: Hypothetical Calculated Theoretical Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Potential Significance |

| Electronic | LUMO Energy | -1.85 eV | Relates to electrophilicity and stability mdpi.com |

| Electronic | Dipole Moment | 4.1 D | Indicates overall molecular polarity |

| Hydrophobic | clogP | 3.65 | Predicts partitioning between fatty and aqueous environments mdpi.com |

| Steric | Molecular Surface Area | 350 Ų | Relates to potential for steric hindrance and binding interactions |

| Topological | Molecular Connectivity Index | 5.8 | Encodes information about molecular size and branching |

Molecular Mechanism Studies of 7 3 Chlorophenyl 7 Oxoheptanenitrile in Biological Systems Strictly in Vitro and Mechanistic Focus

Elucidation of Specific Molecular Targets and Pathways

A fundamental step in characterizing a compound's biological activity is the identification of its molecular targets. This is typically achieved through a series of in vitro experiments.

Identification of Enzymes Modulated by 7-(3-Chlorophenyl)-7-oxoheptanenitrile (In Vitro)

To date, no published studies have specifically identified enzymes that are modulated by this compound. Such research would involve screening the compound against a panel of purified enzymes to identify any inhibitory or activating effects. The results of these screenings would be foundational for understanding its potential therapeutic or toxicological profile.

Analysis of Receptor Binding Interactions and Affinity (In Vitro Assays)

Similarly, there is no available data from in vitro receptor binding assays for this compound. These assays are crucial for determining if the compound interacts with specific cellular receptors. nih.gov Methodologies such as radioligand binding assays or fluorescence-based techniques would be employed to measure the compound's affinity for a wide range of receptors. nih.gov

Protein-Ligand Interaction Characterization at the Molecular Level

Advanced biophysical techniques are instrumental in characterizing the direct interaction between a compound and its protein target. However, no studies utilizing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported for this compound. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering deep insights into the molecular recognition process.

Enzyme Kinetics and Inhibition Mechanism Studies for this compound

Once an enzymatic target is identified, detailed kinetic studies are required to understand the mechanism of modulation.

Determination of Inhibition Constants (Ki, IC50) in Isolated Enzyme Systems

Inhibition constants, such as Ki and IC50, are critical metrics for quantifying the potency of an enzyme inhibitor. wikipedia.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. wikipedia.org The Ki value is a more absolute measure of binding affinity. Currently, there are no published Ki or IC50 values for this compound against any specific enzyme.

Table 1: Hypothetical Data Table for Enzyme Inhibition Constants (Note: This table is for illustrative purposes only, as no experimental data is available for this compound.)

| Enzyme Target | IC50 (µM) | Ki (µM) |

|---|---|---|

| Enzyme A | Data not available | Data not available |

| Enzyme B | Data not available | Data not available |

| Enzyme C | Data not available | Data not available |

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, or uncompetitive. taylorandfrancis.comnih.govcsun.edu Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. taylorandfrancis.com Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex. wikipedia.org Elucidating this pattern is essential for understanding the compound's mode of action. As of now, the inhibition pattern of this compound on any enzyme has not been determined.

Table 2: Summary of Compound Names

| Compound Name |

|---|

Reversibility and Irreversibility of Enzyme Inhibition

No studies were found that investigated the enzyme inhibitory activity of this compound. Consequently, there is no information available regarding whether this compound acts as a reversible or irreversible inhibitor of any specific enzyme targets. Data on the kinetics of inhibition, such as the determination of IC₅₀, Kᵢ, or the mechanism of covalent modification for irreversible inhibition, are not present in the current body of scientific literature.

Cellular Pathway Modulation by this compound (In Vitro Cell Line Studies)

Investigation of Intracellular Signaling Cascade Perturbations

There is a lack of published research on the effects of this compound on intracellular signaling pathways. Studies that would typically employ techniques like Western blotting to assess the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) upon treatment with this compound have not been reported.

Gene Expression and Protein Expression Changes in Response to this compound

No data from transcriptomic (e.g., RNA-sequencing) or proteomic analyses are available to characterize the changes in gene or protein expression profiles in cell lines exposed to this compound.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) for this compound Derivatives (Based on In Vitro Data)

Impact of Structural Modifications on Molecular Target Engagement

As there is no identified molecular target for this compound, no structure-activity relationship studies have been conducted. Research in this area would typically involve the synthesis and biological evaluation of a series of derivatives to understand how modifications to the chemical structure affect its interaction with a biological target. The absence of a known target precludes such investigations.

Elucidation of Key Pharmacophoric Elements for Mechanistic Activity

The identification of a molecule's pharmacophore—the essential three-dimensional arrangement of functional groups responsible for its biological activity—is a cornerstone of medicinal chemistry. For this compound, this would involve synthesizing and testing a series of structural analogues. By systematically modifying the chlorophenyl ring, the oxoheptanenitrile chain, and the spatial relationship between them, researchers could deduce which features are critical for any observed mechanistic activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design for this compound Analogues

| Analogue ID | Modification | Rationale |

| CPOH-01 | Removal of the chloro group from the phenyl ring | To assess the role of halogen substitution in target binding or electronic properties. |

| CPOH-02 | Alteration of the chloro group position (ortho, para) | To determine the importance of the substituent's spatial orientation. |

| CPOH-03 | Reduction of the ketone functional group | To investigate the role of the carbonyl oxygen as a hydrogen bond acceptor. |

| CPOH-04 | Shortening or lengthening of the heptanenitrile (B1581596) chain | To probe the optimal linker length for interaction with a potential binding pocket. |

| CPOH-05 | Replacement of the nitrile group with other functional groups (e.g., ester, amide) | To understand the contribution of the nitrile moiety to the compound's activity. |

This table is illustrative and does not represent actual experimental data.

Proteomic and Metabolomic Approaches to Uncover Mechanisms of this compound Action (In Vitro)

Modern systems biology approaches, such as proteomics and metabolomics, offer powerful tools to uncover the mechanism of action of novel compounds without prior knowledge of their specific targets.

Target Identification through Affinity Proteomics

Affinity proteomics is a technique used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. To apply this to this compound, the compound would first be chemically modified to incorporate a linker and a reactive group for immobilization on a solid support (e.g., beads). This "baited" matrix would then be incubated with a cellular protein extract. Proteins that specifically bind to the immobilized compound can be isolated, identified by mass spectrometry, and subsequently validated as direct targets.

Metabolic Flux Analysis in Response to this compound

Metabolic flux analysis is a sophisticated technique that measures the rates of metabolic reactions within a cell. chemicalbook.comgoogle.commdpi.comalspi.comgoogle.com By treating cells with this compound and tracing the flow of stable isotope-labeled nutrients (e.g., ¹³C-glucose or ¹⁵N-glutamine), researchers could map how the compound alters key metabolic pathways. chemicalbook.comgoogle.com Significant changes in metabolic fluxes would point towards the inhibition or activation of specific enzymes or signaling pathways that regulate metabolism.

Table 2: Potential Metabolic Pathways for Investigation via Metabolic Flux Analysis

| Metabolic Pathway | Rationale for Investigation |

| Glycolysis and TCA Cycle | To assess the impact on central carbon metabolism and cellular energy production. |

| Pentose Phosphate Pathway | To determine effects on nucleotide biosynthesis and cellular redox balance. |

| Fatty Acid Synthesis and Oxidation | To investigate alterations in lipid metabolism. |

| Amino Acid Metabolism | To understand the influence on protein synthesis and other amino acid-dependent pathways. |

This table outlines potential areas of study and is not based on experimental results for this compound.

Analytical and Spectroscopic Methodologies for Advanced Research on 7 3 Chlorophenyl 7 Oxoheptanenitrile

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are fundamental for the separation of 7-(3-Chlorophenyl)-7-oxoheptanenitrile from reaction mixtures and for the quantification of its purity. These techniques are crucial for identifying and quantifying any byproducts or impurities that may be present.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A validated HPLC method provides reliable quantification of the main component and any related substances.

A typical reversed-phase HPLC method for the analysis of this compound would be developed and validated for parameters such as linearity, accuracy, precision, and specificity. The method's parameters are outlined in the table below.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | Approximately 5.8 minutes |

This method would be expected to show a linear response for this compound over a concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) would be established to ensure the method's sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and potential byproducts from the synthetic process. These could include residual solvents or low molecular weight intermediates. scispace.com

A GC-MS analysis would involve a temperature-programmed method to separate volatile components, which are then identified by their mass spectra.

Table 2: GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Potential impurities that could be identified include starting materials such as 3-chloro-bromobenzene and reagents used in the synthesis.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from isomers and other molecules with the same nominal mass. The molecular formula of this compound is C13H14ClNO, with a calculated monoisotopic mass of 235.0764 g/mol . chemicalbook.com

Electrospray ionization (ESI) is a common technique for generating ions of the parent molecule. Subsequent tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the fragmentation pathways, which provides further structural confirmation.

Table 3: Predicted HRMS Fragmentation of this compound ([M+H]⁺)

| m/z (Predicted) | Fragment Ion Structure | Fragment Lost |

| 236.0837 | [C13H15ClNO]⁺ | (Protonated Molecule) |

| 219.0574 | [C13H12Cl]⁺ | NH3 |

| 139.0156 | [C7H4ClO]⁺ | C6H10N |

| 111.0003 | [C6H4Cl]⁺ | C7H10NO |

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

| 1 (-CN) | 119.5 | - | - | - |

| 2 (-CH₂) | 17.0 | 2.40 | t | 2H |

| 3 (-CH₂) | 25.2 | 1.75 | p | 2H |

| 4 (-CH₂) | 28.5 | 1.65 | p | 2H |

| 5 (-CH₂) | 23.8 | 1.80 | p | 2H |

| 6 (-CH₂) | 38.3 | 3.00 | t | 2H |

| 7 (C=O) | 198.5 | - | - | - |

| 1' (Ar-C) | 138.0 | - | - | - |

| 2' (Ar-CH) | 128.5 | 7.95 | s | 1H |

| 3' (Ar-C-Cl) | 135.0 | - | - | - |

| 4' (Ar-CH) | 130.0 | 7.55 | d | 1H |

| 5' (Ar-CH) | 133.0 | 7.45 | t | 1H |

| 6' (Ar-CH) | 126.5 | 7.85 | d | 1H |

s = singlet, d = doublet, t = triplet, p = pentet

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the aliphatic chain (H-2 through H-6) and the coupling patterns within the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon atom it is directly attached to, allowing for the unambiguous assignment of the carbon signals for all CH groups. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this flexible molecule, NOESY could provide information on the preferred solution-state conformation by revealing through-space proximities between protons.

Solid-State NMR for Crystalline Forms or Complexes

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information that is not accessible from solution-state NMR. ssNMR can be used to study the crystalline packing, identify different polymorphs, and analyze the conformation of the molecule in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. chemrxiv.org This can be particularly important in pharmaceutical and materials science contexts where the crystalline form can significantly impact the material's properties.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups present, their chemical environment, and intermolecular interactions.

For this compound, the key functional groups are the aromatic chlorophenyl ring, the ketone (C=O), the nitrile (C≡N), and the aliphatic heptane (B126788) chain.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the vibrational modes of the molecule. The expected characteristic absorption bands for this compound would include:

Carbonyl (C=O) Stretching: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹. The conjugation of the ketone with the aromatic ring typically shifts this band to a lower wavenumber compared to a simple aliphatic ketone.

Nitrile (C≡N) Stretching: A medium to weak, sharp absorption band is expected in the range of 2220-2260 cm⁻¹. The intensity of this band can be variable.

Aromatic C-H Stretching: These bands typically appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the methylene (B1212753) groups of the heptanenitrile (B1581596) chain.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-Cl Stretching: A strong absorption band for the carbon-chlorine bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring would appear in the 650-900 cm⁻¹ region, and their exact position can help confirm the 1,3- (meta) substitution pattern.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching is strong in the IR, it is often weaker in the Raman spectrum. Conversely, the C≡N and aromatic C=C stretching vibrations are typically strong and well-defined in Raman spectra. Analysis of the Raman spectrum would be crucial for a complete vibrational assignment.

Expected Vibrational Data

While specific experimental data for this compound is not available, the following table provides an estimation of the expected key vibrational frequencies based on typical functional group absorptions.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Nitrile (C≡N) | Stretching | 2220 - 2260 (Medium-Weak) | Strong |

| Ketone (C=O) | Stretching | 1680 - 1700 (Strong) | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 (Variable) | Strong |

| Aliphatic C-H | Stretching | 2850 - 2960 (Strong) | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 (Variable) | Strong |

| C-Cl | Stretching | 600 - 800 (Strong) | Medium |

This table is illustrative and based on general spectroscopic principles, not on experimental data for the specific compound.

Analysis of intermolecular interactions, such as hydrogen bonding (though not prominent in this aprotic molecule) or dipole-dipole interactions, could be inferred from shifts in the vibrational frequencies, particularly of the polar C=O and C≡N groups, upon changes in physical state (e.g., from solid to solution).

Future Directions and Emerging Research Challenges in 7 3 Chlorophenyl 7 Oxoheptanenitrile Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The future synthesis of 7-(3-Chlorophenyl)-7-oxoheptanenitrile will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methodologies for nitriles and ketones can be resource-intensive. Future research should focus on developing more sustainable alternatives.

One promising avenue is the adoption of biocatalytic methods. nih.govmdpi.com Aldoxime dehydratases, for instance, offer a cyanide-free route to nitriles from readily available aldoximes under mild, aqueous conditions. nih.govmdpi.com This enzymatic approach could be applied to the synthesis of the heptanenitrile (B1581596) portion of the target molecule. Another sustainable strategy involves the use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, which can act as efficient and environmentally friendly catalysts for nitrile synthesis from aldehydes.

Furthermore, catalysis with earth-abundant metals is an area of growing interest. Iron-catalyzed deoxynitrogenation of carboxylic acids provides a direct route to nitriles, avoiding the use of hazardous reagents. organic-chemistry.org Similarly, copper-catalyzed aerobic dehydrogenation of alcohols in the presence of aqueous ammonia (B1221849) offers a green pathway to nitriles. organic-chemistry.org These methods could be adapted for the synthesis of this compound, potentially reducing cost and environmental impact. The use of ultrasonic irradiation is another green technique that has been shown to accelerate reactions and reduce the need for harsh solvents in the synthesis of heterocyclic compounds, a principle that could be applied to the synthesis of precursors or derivatives of the target molecule. mdpi.com

Illustrative Data Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential Application for Target Compound |

| Biocatalytic Dehydration | Aldoxime Dehydratase | Cyanide-free, mild aqueous conditions, high specificity. nih.govmdpi.com | Synthesis of the nitrile moiety from the corresponding aldoxime. |

| Deep Eutectic Solvent Catalysis | Choline chloride/urea | Solvent-free, recyclable catalyst, simple procedure. | One-pot synthesis from the corresponding aldehyde. |

| Iron-Catalyzed Deoxynitrogenation | Iron catalyst, N-cyano-N-phenyl-p-toluenesulfonamide | Use of abundant metal, avoids inert gas protection. organic-chemistry.org | Conversion of a carboxylic acid precursor to the nitrile. |

| Copper-Catalyzed Aerobic Oxidation | CuI/bpy/TEMPO | Use of air as oxidant, aqueous ammonia as nitrogen source. organic-chemistry.org | Direct synthesis from the corresponding alcohol. |

| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Reduced reaction times, lower energy consumption, use of green solvents. mdpi.com | Potential acceleration of various steps in the synthetic pathway. |

Exploration of Expanded Chemical Space through Advanced Derivatization Strategies

To fully explore the potential of this compound, the development of advanced derivatization strategies is crucial. By systematically modifying the core structure, a library of related compounds can be generated, allowing for a comprehensive investigation of structure-activity relationships.

The ketone and nitrile functional groups, along with the aromatic ring, are prime targets for derivatization. The ketone can be reduced to a secondary alcohol, which can then be esterified or etherified. Alternatively, it can undergo reactions such as the Wittig reaction to introduce a carbon-carbon double bond. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. researchgate.net These transformations open up a wide range of subsequent reactions. For instance, the resulting amine can be acylated, alkylated, or used in the synthesis of various heterocyclic systems.

The aromatic ring offers further opportunities for modification. The existing chloro substituent can be replaced through various cross-coupling reactions, or additional substituents can be introduced onto the ring. These modifications can modulate the electronic properties and steric profile of the molecule. The development of efficient protocols for these derivatizations, potentially using high-throughput synthesis techniques, will be essential for rapidly expanding the chemical space around the core structure.

Illustrative Data Table 2: Potential Derivatization Strategies and Resulting Functional Groups

| Target Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential for Further Modification |

| Ketone | Sodium borohydride (B1222165) | Secondary alcohol | Esterification, etherification, oxidation |

| Ketone | Wittig reagent | Alkene | Epoxidation, dihydroxylation, hydrogenation |

| Nitrile | Acid/base hydrolysis | Carboxylic acid/Amide | Esterification, amide coupling |

| Nitrile | Lithium aluminum hydride | Primary amine | Acylation, alkylation, Schiff base formation |

| Aromatic Ring | Suzuki/Buchwald-Hartwig coupling | Substituted phenyl ring | Introduction of diverse aryl or amino groups |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (In Vitro)

Understanding the biological effects of a compound at a systems level requires a holistic approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for elucidating the mechanisms of action of this compound in an in vitro setting. mdpi.com

By treating a relevant cell line with the compound and subsequently analyzing the changes across these different molecular layers, researchers can construct a comprehensive picture of its effects. For example, transcriptomic analysis (e.g., RNA-seq) can reveal which genes are up- or downregulated in response to the compound. Proteomic analysis can then confirm whether these changes in gene expression translate to changes in protein levels and can also identify post-translational modifications. Metabolomic analysis can identify alterations in cellular metabolism, providing a functional readout of the upstream changes.

The challenge lies in the integration and interpretation of these large and complex datasets. nih.gov Bioinformatics tools and statistical methods are essential for identifying correlated changes across the different omics layers and for linking these changes to specific biological pathways. organic-chemistry.org This integrated approach can help to generate hypotheses about the compound's mechanism of action that can then be tested experimentally.

Illustrative Data Table 3: Hypothetical Multi-Omics Data Integration Strategy

| Omics Level | Experimental Technique | Type of Data Generated | Potential Insights for this compound |

| Transcriptomics | RNA-Sequencing | Differential gene expression profiles | Identification of target genes and pathways affected by the compound. |

| Proteomics | Mass Spectrometry | Differential protein abundance and post-translational modifications | Understanding the impact on protein expression and signaling cascades. |

| Metabolomics | NMR/Mass Spectrometry | Changes in metabolite concentrations | Elucidation of effects on cellular metabolism and bioenergetics. |

| Integrated Analysis | Bioinformatics Tools (e.g., MixOmics) | Correlated features across omics layers | Comprehensive mechanistic model of the compound's in vitro effects. organic-chemistry.org |

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Molecular Interactions

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. researchgate.net In the context of this compound, these computational tools can be applied to predict its reactivity, potential biological activities, and molecular interactions, thereby guiding experimental efforts.

ML models can be trained on large datasets of chemical reactions to predict the outcome of a proposed synthetic step, potentially saving time and resources in the development of new synthetic routes. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound based on their structural features. This can help to prioritize which derivatives to synthesize and test. frontiersin.org

Furthermore, ML can be used to predict how the compound might interact with biological macromolecules. By analyzing the compound's structural and electronic properties, ML models can predict its likely binding partners, providing a starting point for identifying its molecular targets. researchgate.net These in silico predictions can help to focus in vitro screening efforts on the most promising targets. The integration of chemical, biological, and phenotypic features is crucial for building effective predictive models. researchgate.net

Illustrative Data Table 4: Application of AI/ML in Future Research

| AI/ML Application | Model Type | Input Data | Predicted Output |

| Reactivity Prediction | Neural Network | Molecular structure, reaction conditions | Reaction outcome, yield |

| QSAR Modeling | Random Forest, Support Vector Machine | Molecular descriptors of derivatives | Predicted biological activity |

| Target Prediction | Deep Learning | Compound structure, protein structures | Binding affinity, potential protein targets |

| Toxicity Prediction | Various ML algorithms | Chemical structure, in vitro data | Potential toxicity risks frontiersin.orgnih.gov |

Uncovering Novel Molecular Targets and Pathways Modulated by this compound (In Vitro/In Silico)

A critical aspect of future research will be to identify the specific molecular targets and biological pathways that are modulated by this compound. A combination of in silico and in vitro approaches will be essential for this endeavor.

In silico methods, such as molecular docking, can be used to screen large libraries of protein structures to identify potential binding partners for the compound. researchgate.netnih.gov This can provide a list of candidate targets that can then be validated experimentally. For example, a study on a different chlorinated phenyl derivative used in silico analysis to predict bioavailability and perform molecular docking studies. nih.gov